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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B3415671 Get Quote

Technical Support Center: Purification of Crude
Reaction Mixtures
Welcome to the Technical Support Center for reaction mixture purification. This guide is

designed for researchers, scientists, and drug development professionals to provide in-depth,

practical solutions for a critical step in any synthesis: isolating your desired product from

unreacted starting materials and other impurities.[1] The purity of a synthesized compound is

essential for obtaining accurate analytical data, ensuring reliable results in downstream

applications, and meeting safety standards for pharmaceutical agents.[1] This resource moves

beyond simple protocols to explain the underlying principles, helping you troubleshoot

effectively and make informed decisions during your purification process.

Choosing the Right Purification Method: A Decision
Framework
The first and most critical step is selecting the appropriate purification technique. The choice

depends on the physical and chemical properties of your product and the impurities you need

to remove.[2] Key factors include the physical state (solid or liquid), boiling points, solubilities,

and polarities of the components in your crude mixture.

dot digraph "Purification_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6,

fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];
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start [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; state

[label="What is the physical state\nof the desired product?", shape=diamond, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; solid [label="Solid", shape=ellipse, style=filled,

fillcolor="#E8F0FE", fontcolor="#202124"]; liquid [label="Liquid", shape=ellipse, style=filled,

fillcolor="#E8F0FE", fontcolor="#202124"];

// Solid Path solid_solubility [label="Is there a solvent where the product's\nsolubility differs

significantly\nwith temperature?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; recrystallization [label="Recrystallization", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; solid_polarity [label="Do the product and starting\nmaterial have

different polarities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

precipitation [label="Precipitation / Trituration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sublimation [label="Sublimation (for volatile solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solid_volatile [label="Is the solid volatile?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"];

// Liquid Path liquid_bp [label="What is the boiling point (BP)\ndifference between product

and\nunreacted starting material?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; simple_dist [label="Simple Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; fractional_dist [label="Fractional Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; vacuum_dist [label="Vacuum Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; liquid_polarity [label="Do the product and starting\nmaterial have

different polarities\nand/or solubilities in\nimmiscible solvents?", shape=diamond, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; column2 [label="Column Chromatography",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_thermal [label="Is the product\nthermally

sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> state; state -> solid [label="Solid"]; state -> liquid [label="Liquid"];

// Solid Path Connections solid -> solid_solubility; solid_solubility -> recrystallization

[label="Yes"]; solid_solubility -> solid_polarity [label="No"]; solid_polarity -> column

[label="Yes"]; solid_polarity -> solid_volatile [label="No"]; solid_volatile -> sublimation

[label="Yes"]; solid_volatile -> precipitation [label="No"];
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// Liquid Path Connections liquid -> liquid_bp; liquid_bp -> simple_dist [label="> 50 °C"];

liquid_bp -> fractional_dist [label="< 50 °C"]; liquid_bp -> liquid_thermal [label="High BP"];

liquid_thermal -> vacuum_dist [label="Yes"]; liquid_thermal -> liquid_polarity [label="No"];

liquid_polarity -> extraction [label="Yes"]; liquid_polarity -> column2 [label="If extraction

is\ninsufficient"]; extraction -> column2; } digraph "Purification_Decision_Tree" { graph

[rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box,

style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; state

[label="What is the physical state\nof the desired product?", shape=diamond, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; solid [label="Solid", shape=ellipse, style=filled,

fillcolor="#E8F0FE", fontcolor="#202124"]; liquid [label="Liquid", shape=ellipse, style=filled,

fillcolor="#E8F0FE", fontcolor="#202124"];

// Solid Path solid_solubility [label="Is there a solvent where the product's\nsolubility differs

significantly\nwith temperature?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; recrystallization [label="Recrystallization", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; solid_polarity [label="Do the product and starting\nmaterial have

different polarities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

column [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"];

precipitation [label="Precipitation / Trituration", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sublimation [label="Sublimation (for volatile solids)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

solid_volatile [label="Is the solid volatile?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"];

// Liquid Path liquid_bp [label="What is the boiling point (BP)\ndifference between product

and\nunreacted starting material?", shape=diamond, style=filled, fillcolor="#FBBC05",

fontcolor="#202124"]; simple_dist [label="Simple Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; fractional_dist [label="Fractional Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; vacuum_dist [label="Vacuum Distillation", fillcolor="#34A853",

fontcolor="#FFFFFF"]; liquid_polarity [label="Do the product and starting\nmaterial have

different polarities\nand/or solubilities in\nimmiscible solvents?", shape=diamond, style=filled,

fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; column2 [label="Column Chromatography",
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fillcolor="#4285F4", fontcolor="#FFFFFF"]; liquid_thermal [label="Is the product\nthermally

sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> state; state -> solid [label="Solid"]; state -> liquid [label="Liquid"];

// Solid Path Connections solid -> solid_solubility; solid_solubility -> recrystallization

[label="Yes"]; solid_solubility -> solid_polarity [label="No"]; solid_polarity -> column

[label="Yes"]; solid_polarity -> solid_volatile [label="No"]; solid_volatile -> sublimation

[label="Yes"]; solid_volatile -> precipitation [label="No"];

// Liquid Path Connections liquid -> liquid_bp; liquid_bp -> simple_dist [label="> 50 °C"];

liquid_bp -> fractional_dist [label="< 50 °C"]; liquid_bp -> liquid_thermal [label="High BP"];

liquid_thermal -> vacuum_dist [label="Yes"]; liquid_thermal -> liquid_polarity [label="No"];

liquid_polarity -> extraction [label="Yes"]; liquid_polarity -> column2 [label="If extraction

is\ninsufficient"]; extraction -> column2; } A decision-making framework for selecting a

purification method.

Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a versatile technique used to separate compounds based on

their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an

organic solvent.[3][4][5] The underlying principle is the partitioning of a solute between the two

phases, governed by its partition coefficient.[6]

Q1: I've performed the extraction, but my product yield is very low. What went wrong?

A1: Low recovery can stem from several factors. Here's a troubleshooting checklist:

Incorrect pH: The solubility of acidic or basic compounds in the aqueous phase is highly pH-

dependent. Ensure the pH of the aqueous layer is adjusted to suppress the ionization of your

target compound, thus maximizing its partitioning into the organic phase. For example, to

extract a basic compound, increase the pH of the aqueous layer with a base like sodium

bicarbonate.

Insufficient Mixing: The transfer of the solute from one phase to the other occurs at the

interface between the two liquids.[6] Inadequate mixing (i.e., not shaking the separatory

funnel vigorously enough) results in poor extraction efficiency.
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Emulsion Formation: A stable emulsion between the two layers can trap your product,

preventing clear separation. See the next question for how to address this.

Wrong Solvent Choice: The solvent must be able to effectively dissolve the desired product

while being immiscible with the other phase.[6] If the partition coefficient is low, multiple

extractions will be necessary to achieve a good yield.

Premature Product Precipitation: If your product is highly concentrated, it might precipitate

out of the organic layer. If this happens, you may need to add more organic solvent to

redissolve it.

Q2: An emulsion has formed between the aqueous and organic layers, and they won't

separate. How can I break it?

A2: Emulsions are a common frustration. Here are several field-proven methods to break them:

Time: Let the separatory funnel stand undisturbed for a while. Sometimes, the emulsion will

break on its own.

Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[7] This increases

the ionic strength of the aqueous phase, which can help to disrupt the emulsion and also

decreases the solubility of organic compounds in the aqueous layer.

Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. A slow, twisting

motion can help the layers to coalesce.

Filtration: Filtering the mixture through a pad of Celite® or glass wool can sometimes break

the emulsion.

Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and

spinning them can force the layers to separate.

Q3: How many times should I extract the aqueous layer?

A3: It is more efficient to perform multiple extractions with smaller volumes of the organic

solvent than a single extraction with a large volume. Typically, three successive extractions are

sufficient to ensure that the majority of the product has been transferred from the aqueous to
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the organic layer. You can monitor the effectiveness of the extraction by taking a small sample

of the organic layer after each extraction and analyzing it by Thin Layer Chromatography

(TLC).

Troubleshooting Guide: Flash Column
Chromatography
Flash column chromatography is a purification technique that uses a stationary phase

(commonly silica gel) and a mobile phase (solvent system) to separate compounds based on

their different polarities.[8]

Q1: My compounds are not separating on the column. The fractions contain a mixture of my

product and starting material. What should I do?

A1: This is a common issue and usually points to a problem with the chosen solvent system

(eluent).

Optimize the Solvent System: The key to a good separation is selecting an eluent that

provides a good separation factor (ΔRf) between your product and the unreacted starting

material on a TLC plate. Aim for an Rf value of around 0.3 for your target compound.[8] If the

spots are too close together on the TLC plate, they will not separate well on the column.

Use a Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate

separation, a gradient elution can be very effective.[8] Start with a less polar solvent system

to elute the less polar compounds, and then gradually increase the polarity of the eluent to

elute the more polar compounds.[8]

Check Column Packing: An improperly packed column with channels or cracks will lead to

poor separation.[9] Ensure the silica gel is packed uniformly.

Overloading the Column: Loading too much crude material onto the column will result in

broad bands and poor separation. A general guideline is to use a silica gel to crude product

weight ratio of 30:1 to 100:1 for difficult separations.[8]

Q2: I can't find my product. It seems to have disappeared on the column. Where did it go?

A2: There are a few possibilities when a compound appears to be lost on a column:
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Compound is Stuck on the Column: If your product is very polar, it might be irreversibly

adsorbed onto the silica gel.[8] You can try flushing the column with a very polar solvent,

such as methanol or a mixture of dichloromethane and methanol, to try and recover it.[8]

Compound is Unstable on Silica: Some compounds can decompose on the acidic surface of

silica gel.[10] You can test for this by spotting your crude mixture on a TLC plate, letting it sit

for an hour, and then eluting it to see if any new spots have appeared.[10] If your compound

is acid-sensitive, you can use a deactivated stationary phase, such as alumina, or add a

small amount of a base like triethylamine (0.1-1%) to your eluent.[7]

Compound is Non-UV Active: If you are monitoring your fractions with a UV lamp and your

product does not have a UV chromophore, you will not see it. Try using a different

visualization technique, such as staining the TLC plates with potassium permanganate or an

iodine chamber.[8]

dot digraph "Flash_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho,

nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial",

fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Crude Product Mixture", fillcolor="#F1F3F4", fontcolor="#202124"];

tlc [label="1. Develop TLC Method\n(Aim for Product Rf ≈ 0.3)", fillcolor="#E8F0FE",

fontcolor="#202124"]; pack [label="2. Pack Column with Silica Gel", fillcolor="#E8F0FE",

fontcolor="#202124"]; load [label="3. Load Sample\n(Dissolved in minimal solvent)",

fillcolor="#E8F0FE", fontcolor="#202124"]; elute [label="4. Elute with Solvent System\n(Apply

gentle pressure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="5. Collect

Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="6. Analyze Fractions by

TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="7. Combine Pure Fractions",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaporate [label="8. Evaporate Solvent",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Purified Product",

fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> tlc; tlc -> pack; pack -> load; load -> elute; elute -> collect; collect ->

analyze; analyze -> combine [label="Identify pure fractions"]; combine -> evaporate; evaporate

-> end; } A typical workflow for flash column chromatography.

Troubleshooting Guide: Recrystallization

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://pdf.benchchem.com/116/How_to_remove_unreacted_starting_material_from_the_product_mixture.pdf
https://pdf.benchchem.com/116/How_to_remove_unreacted_starting_material_from_the_product_mixture.pdf
https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=flash_column_troubleshooting
https://www.chem.rochester.edu/notvoodoo/pages/chromatography.php?page=flash_column_troubleshooting
https://pdf.benchchem.com/17/Methods_for_removing_unreacted_starting_materials_from_Methyl_3_oxodecanoate.pdf
https://pdf.benchchem.com/116/How_to_remove_unreacted_starting_material_from_the_product_mixture.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallization is a powerful technique for purifying solid compounds.[11][12] It relies on the

principle that the solubility of a compound in a solvent increases with temperature. An impure

solid is dissolved in a hot solvent, and as the solution cools, the pure compound crystallizes

out, leaving the impurities behind in the solution.[11][12]

Q1: My compound won't crystallize out of the solution, even after cooling. What should I do?

A1: The failure to form crystals is a common issue in recrystallization. Here are some

techniques to induce crystallization:

Scratch the Flask: Use a glass rod to scratch the inside surface of the flask below the level of

the solution. The small scratches create nucleation sites where crystals can begin to form.

[13]

Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the

solution. This "seed" crystal will provide a template for further crystal growth.[13]

Reduce the Volume of Solvent: You may have used too much solvent, and the solution is not

saturated enough for crystals to form. Gently heat the solution to evaporate some of the

solvent and then allow it to cool again.

Cool to a Lower Temperature: If cooling to room temperature is not sufficient, try placing the

flask in an ice bath to further decrease the solubility of your compound.[13]

Add an "Anti-solvent": If your compound is soluble in one solvent but insoluble in another

(and the two solvents are miscible), you can slowly add the "anti-solvent" to the solution until

it becomes cloudy, which indicates the onset of precipitation/crystallization.[14]

Q2: My recrystallization resulted in a very low yield of my product. How can I improve it?

A2: Low recovery is often a trade-off for high purity. However, you can take steps to improve

the yield:

Minimize the Amount of Hot Solvent: The goal is to create a saturated solution at the boiling

point of the solvent.[1] Using an excessive amount of solvent will mean that more of your

product will remain dissolved in the mother liquor upon cooling.
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Avoid Premature Crystallization: If the solution cools too quickly during the hot filtration step

(to remove insoluble impurities), your product may crystallize out along with the impurities.

Ensure your funnel and receiving flask are pre-heated.

Cool the Solution Slowly: Rapid cooling can trap impurities within the crystal lattice and can

also lead to the formation of smaller, less pure crystals.[1] Allowing the solution to cool slowly

to room temperature before placing it in an ice bath generally yields better results.[1]

Recover a Second Crop of Crystals: The mother liquor (the solution remaining after the first

filtration) still contains some of your dissolved product. You can concentrate the mother liquor

by evaporating some of the solvent and cooling it again to obtain a second crop of crystals.

Note that this second crop may be less pure than the first.

Q3: How do I choose the right solvent for recrystallization?

A3: The choice of solvent is critical for a successful recrystallization.[13] An ideal solvent

should:

Dissolve the compound completely when hot but poorly when cold.[1][12]

Either dissolve the impurities very well at all temperatures or not at all.[12]

Not react with the compound to be purified.[12]

Have a relatively low boiling point so that it can be easily removed from the crystals.[15]

Be non-toxic, inexpensive, and non-flammable.[15]
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Solvent Boiling Point (°C) Polarity Notes

Water 100 Very High

Good for polar

compounds. High

boiling point can make

drying difficult.

Ethanol 78 High

Good general-purpose

solvent for moderately

polar compounds.

Methanol 65 High
Similar to ethanol but

more volatile.

Acetone 56 Medium

Good solvent, but its

low boiling point

means less of a

solubility difference

between hot and cold.

Ethyl Acetate 77 Medium
Good for a wide range

of compounds.

Hexanes ~69 Low

Good for non-polar

compounds. Often

used in combination

with a more polar

solvent.

Toluene 111 Low

Useful for less polar

compounds, but has a

high boiling point.

Troubleshooting Guide: Distillation
Distillation separates components of a liquid mixture based on differences in their boiling

points.[16][17] It is an excellent method for purifying liquids and removing non-volatile or high-

boiling starting materials.[18]
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Q1: The separation of my product and starting material is poor, even with fractional distillation.

What's the problem?

A1: Poor separation during fractional distillation can be due to a few factors:

Distillation Rate is Too Fast: Distilling too quickly does not allow for the necessary number of

vaporization-condensation cycles (theoretical plates) in the fractionating column to achieve

good separation.[19] Reduce the heating rate to allow the vapor to ascend the column slowly

and establish a proper temperature gradient.

Inefficient Column: The efficiency of the fractionating column (e.g., Vigreux, packed) is

crucial. For compounds with very close boiling points, a longer column with a higher number

of theoretical plates is required.[19]

Poor Insulation: The fractionating column should be well-insulated to maintain the

temperature gradient. Wrapping the column in glass wool or aluminum foil can significantly

improve separation efficiency.

Q2: My product is decomposing in the distillation flask. How can I purify it?

A2: Thermal decomposition is a common problem for high-boiling point compounds.[19] The

solution is to perform a vacuum distillation.[20][21] By reducing the pressure inside the

apparatus, the boiling point of the liquid is lowered, allowing it to distill at a temperature below

its decomposition point.[18][21] Ensure you use a vacuum pump that can achieve a sufficiently

low pressure and always use a stir bar or boiling chips to prevent bumping.[19]

Q3: What is the difference between simple and fractional distillation?

A3:

Simple Distillation is used to separate liquids with significantly different boiling points

(typically a difference of >50 °C) or to separate a liquid from a non-volatile solid.[20]

Fractional Distillation is used when the boiling points of the components in the mixture are

closer together.[20] It employs a fractionating column placed between the distillation flask

and the condenser, which provides a large surface area for repeated vaporization and

condensation cycles, leading to a much better separation.[22]
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Troubleshooting Guide: Precipitation
Precipitation is a technique used to purify a substance by converting it from a soluble form into

an insoluble solid.[23] This can be achieved by changing the solvent, pH, or temperature.[14]

[23]

Q1: How can I use precipitation to remove an unreacted starting material?

A1: Precipitation can be a very effective and simple purification method if the solubility

properties of your product and starting material are sufficiently different.

Anti-Solvent Precipitation: If your crude product is dissolved in a solvent, you can add an

"anti-solvent" in which your product is insoluble, but the starting material remains soluble.[14]

The pure product will then precipitate out and can be collected by filtration.

pH Adjustment: For acidic or basic compounds, adjusting the pH of the solution can

selectively precipitate either the product or the starting material. For example, if your product

is a neutral compound and your starting material is an unreacted carboxylic acid, dissolving

the crude mixture in a solvent like ethyl acetate and washing with an aqueous base will

extract the acidic starting material into the aqueous layer, effectively purifying your product in

the organic layer.

Q2: The precipitate that formed is oily or gummy, not a fine solid. What should I do?

A2: This is a common occurrence, often called "oiling out." It happens when the solubility of the

compound is exceeded at a temperature above its melting point.

Heat and Redissolve: Try heating the mixture to redissolve the oil, and then allow it to cool

more slowly. Slower cooling can promote the formation of crystals rather than oil.

Add More Solvent: The concentration of the solute may be too high. Add more of the primary

solvent to the heated mixture before cooling.

Trituration: If an oil persists, you can attempt to solidify it through trituration. After decanting

the solvent, add a small amount of a solvent in which the compound is insoluble and scratch

the oil with a glass rod. This can often induce solidification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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